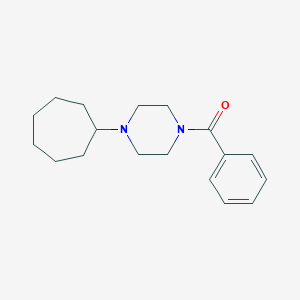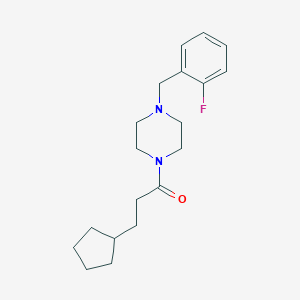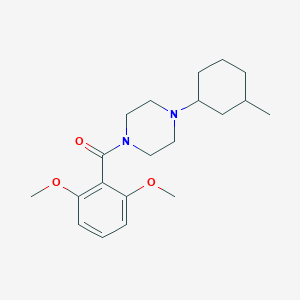![molecular formula C17H26N2O B247588 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine, also known as MPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. By blocking this receptor, this compound may be able to modulate cognitive function and potentially provide neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate cognitive function in animal models, particularly in tasks related to learning and memory. This compound has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes and neurodegenerative diseases. However, one limitation of this compound is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several potential future directions for research on 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound as a tool for studying the role of the α7 nicotinic acetylcholine receptor in cognitive processes and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
合成法
The synthesis of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 2-methylbenzyl chloride and piperidine in the presence of a catalyst. The resulting compound has a molecular weight of 267.4 g/mol and a melting point of 103-105°C.
科学的研究の応用
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H26N2O/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)19-10-12-20-13-11-19/h2-5,17H,6-14H2,1H3 |
InChIキー |
KXGMNHNWWDFSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)







![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)

